molecular formula C17H26O4 B127374 (3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione CAS No. 154674-22-3

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione

Cat. No. B127374
M. Wt: 294.4 g/mol
InChI Key: ZWWHHMZBVLOWSG-LICQEQMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione, also known as DFU, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects. DFU belongs to the class of furofuran compounds, and its chemical structure has been extensively studied to determine its mechanism of action and potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel method for synthesizing 3a,6a-dihydrofuro[2,3-b]furan derivatives has been developed, offering an efficient approach for constructing fused furofuran compounds, which are time-saving and catalyst-free (Shu et al., 2013).
  • Synthetically attractive chiral cyclopentenone building blocks have been synthesized, which are conjugated with tetrahydro- and 2-oxotetrahydrofurans (Al’mukhametov et al., 2018).
  • A structural study of tetrahydro-3a,6a-propanofuro-[3,2-b]furan-2,5-dione revealed it as a new compound representing a unique tricyclic ring system (Tsao et al., 2002).

Chemical Reactions and Properties

  • Reactions of furan-3-ones with 2,3-diaminopyridine and derivatives were studied, leading to the conversion into pyrrol-2-ylidene-acetates (Sacmacl et al., 2012).
  • Investigations on 3-trimethylsiloxy-1-(furan-3-yl)butadiene showed its reactions with dienophiles resulting in various complex compounds (Mironov et al., 2016).
  • An improved synthesis method for 5-alkyl-2,3-dihydro-furan-2,3-diones was presented, enhancing the yield of these compounds (Kappe et al., 1994).

Chromophores and Color Analysis

  • A study on the nonenzymatic browning of hexoses and L-alanine identified key chromophores formed, such as (Z)-2-[(2-furyl)methylidene]-5, 6-di(2-furyl)-6H-pyran-3-one (Frank & Hofmann, 2000).

properties

IUPAC Name

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-4-6-7-8-10-13(9-5-2)17-14(11-20-16(17)19)12(3)15(18)21-17/h13-14H,3-11H2,1-2H3/t13-,14+,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHHMZBVLOWSG-LICQEQMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C12C(COC1=O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CCC)C12[C@@H](COC1=O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935041
Record name 6a-(Decan-4-yl)-3-methylidenedihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione

CAS RN

154674-22-3
Record name Discosiolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154674223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a-(Decan-4-yl)-3-methylidenedihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 2
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 3
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 4
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 5
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 6
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.